(R)-1-(5-Fluoropyrimidin-2-YL)ethanamine
Overview
Description
®-1-(5-Fluoropyrimidin-2-YL)ethanamine is a chiral amine compound featuring a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoropyrimidin-2-YL)ethanamine typically involves the chiral selective transamination of a suitable ketone precursor. One common method employs transaminase enzymes to achieve high enantioselectivity. For instance, the transamination of 1-(5-Fluoropyrimidin-2-YL)ethanone using a transaminase enzyme in the presence of a co-solvent such as dimethylsulfoxide can yield the desired amine with high purity and yield .
Industrial Production Methods
Industrial production of ®-1-(5-Fluoropyrimidin-2-YL)ethanamine may involve optimizing reaction conditions such as enzyme loading, substrate concentration, temperature, and pH to maximize conversion and yield. The use of biocatalysts in a continuous flow reactor can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Fluoropyrimidin-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the fluoropyrimidine ring.
Scientific Research Applications
®-1-(5-Fluoropyrimidin-2-YL)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It is a potential intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and oncological conditions.
Industry: The compound can be utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(5-Fluoropyrimidin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can enhance binding affinity and selectivity, leading to the modulation of biological pathways. For example, the compound may inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Methylphenyl)ethan-1-amine: Used in the synthesis of pharmaceutical drugs for treating hyperparathyroidism and Alzheimer’s disease.
®-1-(3-Methoxyphenyl)ethan-1-amine: An intermediate in the production of Tecalcet hydrochloride, an oral calcium receptor agonist.
®-1-(1-Naphthyl)ethanamine: Utilized in the synthesis of Cinacalcet, a drug for treating parathyroid carcinoma.
Uniqueness
®-1-(5-Fluoropyrimidin-2-YL)ethanamine is unique due to the presence of the fluoropyrimidine moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable intermediate in the synthesis of biologically active molecules.
Properties
IUPAC Name |
(1R)-1-(5-fluoropyrimidin-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3/t4-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCHUPFJXHQIRC-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=N1)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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